molecular formula C9H9NO B052802 (R)-(+)-1-Phenylethyl isocyanate CAS No. 33375-06-3

(R)-(+)-1-Phenylethyl isocyanate

Cat. No. B052802
CAS RN: 33375-06-3
M. Wt: 147.17 g/mol
InChI Key: JJSCUXAFAJEQGB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Zhong Yu (2000) reports a convenient method for synthesizing β-phenylethyl isocyanate, a related compound, from β-phenylethylamine and triphosgene in one step, highlighting the synthesis's simplicity, mild reaction conditions, and high yield, making it suitable for large-scale industrial preparation (Zhong Yu, 2000).

Molecular Structure Analysis

The molecular structure and absolute configuration of related compounds have been determined through X-ray analysis and NMR spectroscopy, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule. The study by R. de Gelder et al. (1998) on a compound with a similar phenylethylamino moiety demonstrates the utility of these techniques in elucidating molecular structures (R. de Gelder et al., 1998).

Chemical Reactions and Properties

1-Phenylethyl isocyanate has been utilized in various chemical reactions, including the Curtius rearrangement, where acyl azides are converted into isocyanates, demonstrating the compound's role in complex organic transformations. C. Wentrup et al. (2005) highlight the production of phenyl cyanate alongside phenyl isocyanate in the photochemical rearrangement of benzoyl azide, indicating the compound's versatility in chemical synthesis (C. Wentrup et al., 2005).

Scientific Research Applications

  • Resolution of Stereoisomers : It has been used for reacting with compounds possessing the CH(OH)CH3 group to yield diastereoisomeric N-(1-phenylethyl) urethanes, which can be separated by gas-liquid chromatography (Hamberg, 1971).

  • Chiral Analysis of Secondary Alcohols and Hydroxy Fatty Acids : It serves as a powerful reagent for the resolution of secondary alcohols, particularly useful in determining the configuration and enantiomeric excess of medium- to long-chain secondary alcohols by capillary gas chromatography (Habel, Spiteller, & Boland, 2007).

  • Synthesis of Stereoisomers and Configurational Study : In the study of optically active derivatives, it was used to prepare novel stereoisomers and for determining their conformational preferences in solution and the absolute configurations of the bridgehead carbon atoms (García‐Martínez et al., 1998).

  • Formation of Cyanate : In the Curtius rearrangement, it was shown that the photochemical rearrangement of benzoyl azide can produce phenyl cyanate along with phenyl isocyanate (Wentrup & Bornemann, 2005).

  • Electrolyte Additive for Li-ion Batteries : Aromatic isocyanate, including phenyl isocyanate, has been used to enhance the performance of Li-ion batteries by reducing initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface (Zhang, 2006).

  • Enantiomeric Purity Determination of Chiral Amines : It has been utilized as a chirality recognizing reagent for determining the enantiomeric purity of chiral amines by NMR (Ju et al., 2000).

  • Chemical Analysis in Patch-Test Preparations : It has been analyzed in petrolatum patch-test preparations for allergic contact dermatitis studies (Frick-Engfeldt et al., 2005).

Safety And Hazards

Isocyanates, including “®-(+)-1-Phenylethyl isocyanate”, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts. Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported .

Future Directions

Polyurethanes, which are synthesized using isocyanates, have improved the quality of modern life due to a large number of applications such as insulation foams in houses and buildings to control temperature, flexible foams in car seats and furniture, dampers in shoes for comfort, and coatings to protect wooden and metallic materials or simply to improve aesthetics, packing, and medical devices . Therefore, the future of “®-(+)-1-Phenylethyl isocyanate” lies in the development of novel polyurethanes and other useful polymers .

properties

IUPAC Name

[(1R)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCUXAFAJEQGB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1-Phenylethyl isocyanate

CAS RN

33375-06-3
Record name (+)-α-Methylbenzyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33375-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-(+)-α-methylbenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1-Phenylethyl isocyanate
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1-Phenylethyl isocyanate
Reactant of Route 3
Reactant of Route 3
(R)-(+)-1-Phenylethyl isocyanate
Reactant of Route 4
Reactant of Route 4
(R)-(+)-1-Phenylethyl isocyanate
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1-Phenylethyl isocyanate
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1-Phenylethyl isocyanate

Citations

For This Compound
119
Citations
A Habel, D Spiteller, W Boland - Journal of Chromatography A, 2007 - Elsevier
1-Phenylethyl isocyanate (1-PEIC), a chiral derivatisation reagent for the resolution of secondary alcohols is a powerful tool to determine the configuration and enantiomeric excess of …
Number of citations: 14 www.sciencedirect.com
C García‐Martínez, Y Taguchi, A Oishi… - Magnetic resonance …, 1998 - Wiley Online Library
Four novel stereoisomers of 7‐(1‐phenylethyl)‐2‐oxa‐7‐azabicyclo[3.2.0]heptan‐6‐one were prepared under high pressure from [2+2] cycloaddition of the pure enantiomers of 1‐…
KJ Miller, J Gal, MM Ames - … of Chromatography B: Biomedical Sciences and …, 1984 - Elsevier
High-performance liquid chromatography (HPLC) was employed for resolution of enantiomers of chiral ring-substituted 1-phenyl-2-aminopropanes (amphetamines) and 1-…
Number of citations: 90 www.sciencedirect.com
AA Gulaid, GW Houghton, AR Boobis - Journal of Chromatography A, 1985 - Elsevier
The HPLC system consisted of Waters auto-injector WISP 710B, M-6000 pump (Waters Assoc., Hartford, UK), Perkin-Elmer 3008 fluorescence spectrometer (Perkin-Elmer, Beaconsfield…
Number of citations: 34 www.sciencedirect.com
M Hamberg - Chemistry and Physics of Lipids, 1971 - Elsevier
A number of compounds possessing the CH(OH)CH 3 group have been reacted with (R)-1-phenylethyl isocyanate. Each hydroxy compound yielded a pair of diastereoisomeric N-(1-…
Number of citations: 22 www.sciencedirect.com
J Maibaum - Journal of Chromatography A, 1988 - Elsevier
A new approach to the determination of the enantiomeric purity of tertiary amines by high-performance liquid chromatography of their diastereomeric derivatives is described. The …
Number of citations: 23 www.sciencedirect.com
I Rondelli, R Corsaletti, E Redenti, D Acerbi… - Chirality, 1996 - Wiley Online Library
A new chiral derivatization procedure for the HPLC resolution of chiral catecholamines and structurally related compounds is described. The homochiral reagent, (+)‐(R)‐1‐phenylethyl …
Number of citations: 12 onlinelibrary.wiley.com
EM Gaydou, RP Randriamiharisoa - Journal of Chromatography A, 1987 - Elsevier
Linalool (3, 7-dimethyl-1, 6-octadien-3-01) is widely encountered in essential oils’, and occurs in nature in both dextrorotatory[(A)-(+)-linalool or coriandrol] and laevorotatory[(R)-(-)-…
Number of citations: 24 www.sciencedirect.com
KH Engel, RA Flath, W Albrecht, R Tressl - Journal of Chromatography A, 1989 - Elsevier
Lactones are an important group of chiral compounds playing significant roles in several foodsr. In spite of their powerful contributions to overall flavour impressions, the amounts of …
Number of citations: 9 www.sciencedirect.com
G Gübitz, S Mihellyes - Journal of Chromatography A, 1984 - Elsevier
All solvents used were of analytical grade and obtained from Merck (Darmstadt, FRG). R-(-)-I-(1-Naphthyl) ethyl isocyanate [R-(-)-NEIC] was purchased from Ega Chemie (Steinheim, …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.